4-Bromo-2-methanesulfonyl-1-nitrobenzene
Overview
Description
4-Bromo-2-methanesulfonyl-1-nitrobenzene is a chemical compound with the CAS Number: 1423033-81-1 . It has a molecular weight of 280.1 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-(methylsulfonyl)-1-nitrobenzene . The InChI code is 1S/C7H6BrNO4S/c1-14(12,13)7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthetic Chemistry Applications
4-Bromo-2-methanesulfonyl-1-nitrobenzene can be inferred to play a significant role in synthetic chemistry, particularly in the synthesis of complex organic molecules. For instance, derivatives of nitrobenzene have been utilized in the preparation of compounds like methanesulfon-m-anisidide, which is produced through an elegant process from starting materials including nitrobenzene derivatives (Devarenne, Mabed, & Caminada, 2008). Similarly, the synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane from a bromo-nitrobenzene sulfonyloxy precursor highlights the utility of such compounds in the preparation of radiopharmaceuticals (Klok, Klein, Herscheid, & Windhorst, 2006).
Electrochemical Studies
Compounds related to 4-Bromo-2-methanesulfonyl-1-nitrobenzene have been studied for their electrochemical properties. The reactivity of the radical anions of nitrobenzene derivatives in ionic liquids suggests potential applications in electrochemical synthesis and sensors (Ernst et al., 2013). Such studies can guide the development of electrochemical applications of 4-Bromo-2-methanesulfonyl-1-nitrobenzene.
Precursor in Organic Reactions
As a precursor, the compound can be implicated in various organic reactions, such as electrophilic bromination (Okada et al., 2003). These studies show the versatility of nitrobenzene derivatives in facilitating bromination reactions, suggesting similar uses for 4-Bromo-2-methanesulfonyl-1-nitrobenzene in synthesizing brominated organic compounds.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-bromo-2-methylsulfonyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIYRXLQEHKRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methanesulfonyl-1-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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